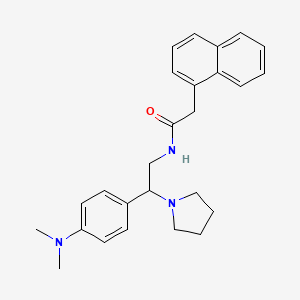

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O/c1-28(2)23-14-12-21(13-15-23)25(29-16-5-6-17-29)19-27-26(30)18-22-10-7-9-20-8-3-4-11-24(20)22/h3-4,7-15,25H,5-6,16-19H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMKRRBOEZOTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The final step involves the acylation of the amine with 2-(naphthalen-1-yl)acetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article provides a detailed overview of its applications, including biological activity, synthesis methods, and relevant case studies.

Applications in Research

-

Anticancer Research :

- Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, derivatives have shown promising results against human cancer cells, suggesting potential for further development as anticancer agents.

-

Neuropharmacology :

- The dimethylamino group suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurodegenerative diseases. Inhibitors targeting acetylcholinesterase (AChE) are particularly relevant in this context.

-

Antimicrobial Activity :

- Similar compounds have demonstrated significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential for development into antimicrobial agents.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain cancer cells while exhibiting minimal toxicity towards normal cells.

Case Study 2: Neuropharmacological Effects

Research into the compound's effects on AChE inhibition revealed strong activity, with IC50 values indicating potential therapeutic applications in treating Alzheimer's disease. Compounds with similar structures have been shown to inhibit AChE effectively, reinforcing the relevance of this compound in neuropharmacology.

Case Study 3: Antimicrobial Screening

In a focused study on antimicrobial properties, derivatives of this compound were tested against common bacterial strains. Results showed significant inhibition of bacterial growth, suggesting its viability as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g)

- Structural Differences : Incorporates a tert-butyl group and naphthylmethyl acetamide instead of the pyrrolidin-1-yl-ethyl chain.

- Properties: Enhanced steric bulk from the tert-butyl group may reduce CNS permeability. Retains the dimethylamino phenyl group, preserving electron-donating effects.

- Synthesis : Achieved via silica gel chromatography with 42% yield .

Orexin Receptor Antagonists (e.g., Compounds 9c–9f)

- Structural Differences: Feature hydroxy-methoxyphenyl or nitro-substituted phenyl groups instead of pyrrolidin-1-yl and dimethylamino groups.

- Properties: 9d: Contains a 4-(dimethylamino)phenyl group but lacks the naphthalene moiety. Exhibits 99% synthetic yield and solubility in DMSO . 9e: Nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .

2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide

- Structural Differences: Replaces the naphthalene group with an ethylphenoxy moiety.

- Properties :

Key Comparative Data

Research Implications

- Synthetic Challenges : The target compound’s pyrrolidin-1-yl-ethyl chain may require multi-step synthesis, similar to compound 5g, which involved chromatography and crystallization .

- Solubility and Permeability: The dimethylamino group may enhance water solubility, while the naphthalene moiety could improve membrane permeability, a balance critical for CNS-targeted drugs .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as a pyrrolidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Basic Information

- Chemical Formula : C23H31N3O3

- Molecular Weight : 397.51 g/mol

- IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide

- SMILES : COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C

Structural Characteristics

The compound features a complex structure characterized by a naphthalene moiety and a pyrrolidine ring, contributing to its pharmacological properties. The presence of the dimethylamino group is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including human gastric carcinoma (IC50 = 88 nM) and breast cancer (IC50 values ranging from 0.73 to 2.38 μM) .

- Mechanism of Action : It is believed that the compound acts by inhibiting key signaling pathways involved in cancer cell survival and proliferation, such as the EGFR tyrosine kinase pathway .

Neuropharmacological Effects

The compound's structural attributes suggest potential neuropharmacological applications:

- CNS Activity : Preliminary data indicate that compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially aiding in conditions like anxiety and depression .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

- FRAP Assay Results : The compound demonstrated antioxidant activity comparable to known antioxidants, suggesting its utility in mitigating oxidative stress-related damage .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolidine derivatives, including our compound, found that it significantly inhibited the growth of MCF-7 breast cancer cells. The results indicated a concentration-dependent effect with notable cytotoxicity at lower concentrations.

Study 2: Neuropharmacological Assessment

In a model assessing the effects of similar compounds on anxiety-like behavior in rodents, derivatives showed reduced anxiety levels without significant side effects on locomotion or exploration behavior, indicating potential therapeutic applications .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C23H31N3O3 |

| Molecular Weight | 397.51 g/mol |

| Anticancer Activity (IC50) | 0.73 - 2.38 μM |

| Antioxidant Activity | Comparable to protocatechuic acid |

| CNS Effects | Modulation of neurotransmitter systems |

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction yields be optimized?

The synthesis of structurally similar acetamide derivatives often involves coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and amines. For example:

- Step 1 : Activation of 2-(naphthalen-1-yl)acetic acid using carbodiimides (e.g., EDC) in dichloromethane with triethylamine as a base .

- Step 2 : Reaction with the secondary amine (2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine) under inert conditions.

- Optimization : Yields >70% can be achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction temperature (0–5°C during activation, followed by room-temperature coupling) .

Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?

Key NMR signals for validation include:

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in conformational data from X-ray crystallography vs. computational modeling?

Discrepancies may arise due to:

- Crystal packing effects : Hydrogen bonding (e.g., N–H⋯O interactions) can stabilize non-biological conformers .

- Solution vs. solid-state dynamics : Molecular dynamics simulations in explicit solvent (e.g., water/chloroform) can reconcile differences by accounting for solvation effects .

- Example : In , three distinct conformers (A, B, C) in the asymmetric unit highlight the need for multi-crystal analyses to identify dominant bioactive conformations.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine and dimethylamino groups in receptor binding?

Methodology :

- Analog synthesis : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects .

- Pharmacophore mapping : Use radioligand displacement assays (e.g., for orexin or sigma receptors) to compare binding affinities .

- Data analysis : Correlate substituent bulk (e.g., Van der Waals volumes) with IC₅₀ values using linear regression models.

Table 1 : Example SAR Data for Analogous Compounds

| Substituent (R) | Receptor Binding (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| Pyrrolidine | 12 ± 1.5 | 0.8 |

| Piperidine | 45 ± 3.2 | 1.2 |

| Morpholine | 89 ± 6.7 | 2.5 |

Methodological Challenges

Q. What are the limitations of using HPLC for purity assessment, and how can LC-MS/MS address these?

- HPLC limitations : Co-elution of stereoisomers or degradation products (e.g., hydrolyzed acetamide).

- LC-MS/MS solutions :

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

- Standardization : Pre-treat compounds with activated charcoal to remove trace solvents .

- Control experiments : Include a reference compound (e.g., known orexin antagonist SB-334867) in each assay plate .

Data Interpretation and Reproducibility

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be interpreted?

Q. What statistical methods are appropriate for analyzing dose-response curves with high variability?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Target Identification and Mechanistic Studies

Q. What in silico tools are recommended for predicting the biological targets of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.